molecular formula C22H20ClN5O4S B2647131 N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251601-43-0

N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2647131
CAS No.: 1251601-43-0
M. Wt: 485.94
InChI Key: CVACNMLNHUUIPS-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolopyrazine derivative characterized by:

  • Triazolopyrazine core: A fused bicyclic system with a triazole ring and pyrazine moiety.
  • Substituents: 8-position: A 3-methylphenylsulfanyl group. 3-position: A ketone group. Acetamide side chain: Linked to a 5-chloro-2,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S/c1-13-5-4-6-14(9-13)33-21-20-26-28(22(30)27(20)8-7-24-21)12-19(29)25-16-10-15(23)17(31-2)11-18(16)32-3/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVACNMLNHUUIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids under acidic or basic conditions.

    Introduction of the Chlorinated Dimethoxyphenyl Group: This step involves the chlorination of a dimethoxyphenyl precursor, followed by its coupling with the triazolopyrazine core using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Sulfanyl-Substituted Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder (Fe).

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, Fe

    Substitution: NaH, K2CO3

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

The compound N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the triazole and pyrazine moieties. For instance, a study demonstrated that derivatives of triazole exhibited significant cytotoxic effects against various human cancer cell lines, including colon carcinoma cells. The specific compound under discussion has shown promise in preliminary screenings for its ability to inhibit tumor growth, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activity. Studies indicate that triazole derivatives can possess broad-spectrum antimicrobial properties due to their ability to disrupt fungal cell wall synthesis and inhibit bacterial growth. The specific interactions of this compound with microbial targets remain to be fully elucidated but are a promising area for future research .

Neuroprotective Effects

There is emerging evidence that compounds with similar structural features may exert neuroprotective effects. Research has shown that certain triazole derivatives can promote neuronal survival and regeneration following injury. This neurotropic activity could be beneficial for developing treatments for neurodegenerative diseases or acute neural injuries .

Case Study 1: Anticancer Screening

In a recent experiment published in the ACS Omega, researchers synthesized various triazole derivatives and screened them against human colon carcinoma cell lines. One of the derivatives exhibited an IC50 value indicating potent anticancer activity. The study highlighted how modifications to the triazole structure could enhance biological activity, paving the way for further optimization of this compound .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of triazole-containing compounds against common pathogens. The results indicated that specific modifications led to increased effectiveness against resistant strains of bacteria. This suggests that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural Variations and Core Modifications

The following table summarizes key structural differences between the target compound and similar derivatives:

Compound ID/Ref Core Structure Substituents Molecular Weight (Example) Key Functional Groups Impact
Target Compound Triazolo[4,3-a]pyrazine 8-(3-methylphenylsulfanyl), 3-oxo, N-(5-chloro-2,4-dimethoxyphenyl)acetamide ~490 (estimated) Chloro, methoxy, methylphenyl
Triazolo[4,3-a]pyrazine 8-(4-chlorobenzylsulfanyl), N-(2,5-dimethylphenyl)acetamide 456.9 Chlorobenzyl, dimethylphenyl
1,2,4-Triazole 4-chlorophenyl, N-(3,4-difluorophenyl)acetamide 420.8 Chlorophenyl, difluorophenyl
(Example 284) Triazolo[4,3-a]pyridine 5-chloro, 4-(difluoromethylphenyl), trifluoropropoxy ~550 Difluoromethyl, trifluoropropoxy
Thieno-triazolo-diazepine 4-chlorophenyl, complex PEG-based chain ~900 Chlorophenyl, PEG linker

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups: Chloro and methoxy groups (target) enhance electrophilicity compared to methyl groups (). Lipophilicity: The 3-methylphenylsulfanyl group (target) may offer moderate lipophilicity, whereas 4-chlorobenzylsulfanyl () increases logP significantly.

Physicochemical Properties

Property Target Compound
logP (Estimated) ~3.5 ~4.1 ~2.8
Solubility Low (lipophilic groups) Very low (chlorobenzyl) Moderate (polar fluorophenyl)
Metabolic Stability Likely high (methoxy) Moderate (methyl groups) Low (fluorine susceptibility)

Notes:

  • The 5-chloro-2,4-dimethoxyphenyl group in the target compound balances lipophilicity and metabolic resistance.
  • Fluorine atoms () enhance bioavailability but increase susceptibility to oxidative metabolism.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H20ClN5O4S
Molecular Weight 485.9 g/mol
CAS Number 1242883-86-8

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, structural analogs have demonstrated IC50 values indicating significant cytotoxicity against colon carcinoma cells .
  • Induction of Apoptosis : Studies suggest that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways involving Bcl-2 family proteins . This is critical for the development of effective anticancer therapies.
  • Antimicrobial Activity : The presence of sulfanyl and triazole moieties in the structure suggests potential antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study focused on a related compound with a similar scaffold reported significant activity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings enhanced cytotoxicity .

Antimicrobial Effects

Another investigation explored the antimicrobial potential of compounds containing thiazole and triazole rings. These studies revealed that such compounds exhibited promising antibacterial activity compared to standard antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer Inhibition of cell growth; apoptosis induction
Antimicrobial Effective against Gram-positive and Gram-negative bacteria

Q & A

Q. What are the key synthetic steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions: (1) formation of the triazolopyrazine core via condensation, (2) introduction of the 3-methylphenylsulfanyl group via nucleophilic substitution, and (3) coupling with the 5-chloro-2,4-dimethoxyphenylacetamide moiety. Challenges include controlling reaction conditions (e.g., inert atmosphere, precise temperature) to minimize side reactions and optimizing yields. Analytical techniques like NMR and MS are critical for structural validation .

Q. How is the compound’s structure confirmed after synthesis?

Structural confirmation relies on:

  • 1H/13C NMR : To verify proton environments and carbon frameworks.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight and fragmentation patterns.
  • HPLC with UV/Vis detection : To assess purity (>95%) and monitor degradation under stress conditions .

Q. What solvents and reaction conditions are optimal for synthesis?

Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for solubility. Triethylamine is commonly used as a base to neutralize HCl byproducts during amide coupling. Reactions often require reflux (60–100°C) and anhydrous conditions .

Advanced Research Questions

Q. How can reaction yields be systematically optimized?

Use Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, flow chemistry methods improve reproducibility and scalability by maintaining consistent reaction parameters .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays).
  • Surface Plasmon Resonance (SPR) : Validate direct target binding.
  • Molecular Dynamics (MD) Simulations : Investigate allosteric effects or off-target interactions .

Q. How is stability assessed under pharmacological conditions?

Conduct stress testing :

  • Photostability : Expose to UV light (ICH Q1B guidelines).
  • Hydrolytic stability : Test at pH 1–13 (37°C, 72 hours).
  • Thermal stability : Analyze via TGA/DSC. Degradation products are monitored via HPLC-DAD .

Q. What strategies improve solubility for in vivo studies?

  • Salt formation : Use hydrochloride or sodium salts.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters).
  • Co-solvents : Employ PEG-400 or cyclodextrin complexes. LogP values should be optimized to balance lipophilicity and aqueous solubility .

Mechanistic and Structure-Activity Relationship (SAR) Questions

Q. How is the mechanism of action (MoA) investigated?

  • Target identification : Use pull-down assays with biotinylated probes or kinase profiling panels.
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells.
  • X-ray crystallography : Resolve binding modes to target proteins (e.g., kinases) .

Q. How are SAR studies designed for analogs?

  • Substituent variation : Modify the 3-methylphenylsulfanyl or dimethoxyphenyl groups.
  • Bioisosteric replacement : Replace the triazole core with oxadiazole or pyrazole.
  • Pharmacophore mapping : Use docking software (AutoDock, Schrödinger) to predict binding affinities .

Data Analysis and Experimental Design

Q. How are analytical data contradictions addressed?

  • Cross-validate spectra : Compare NMR shifts with computational predictions (e.g., ACD/Labs).
  • Replicate assays : Ensure consistency across independent syntheses.
  • Elemental analysis : Confirm stoichiometry when MS/NMR data are ambiguous .

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